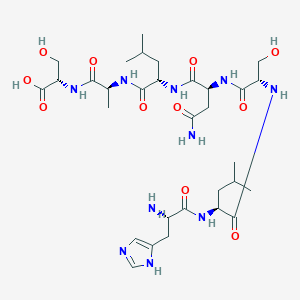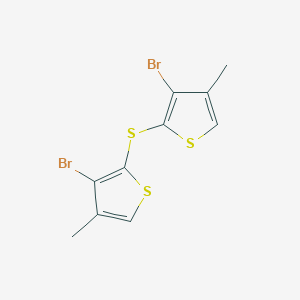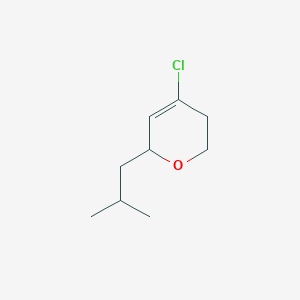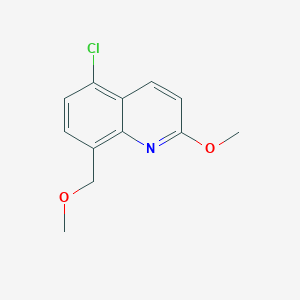
2-azido-1H-imidazole;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azido-1H-imidazole;perchloric acid is a compound that combines the azido group with the imidazole ring, forming a unique structure with potential applications in various fields. The azido group is known for its reactivity, while the imidazole ring is a versatile heterocycle found in many biologically active molecules. Perchloric acid is a strong acid that can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1H-imidazole typically involves the introduction of the azido group into the imidazole ring. One common method is the reaction of imidazole with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.
Industrial Production Methods
Industrial production of 2-azido-1H-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-azido-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while reduction can produce aminoimidazoles.
Applications De Recherche Scientifique
2-azido-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-azido-1H-imidazole involves the reactivity of the azido group and the imidazole ring. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: A basic structure without the azido group, widely used in pharmaceuticals and agrochemicals.
2-nitro-1H-imidazole: An oxidized derivative with different reactivity and applications.
2-amino-1H-imidazole: A reduced form with distinct biological activities.
Uniqueness
2-azido-1H-imidazole is unique due to the presence of the azido group, which imparts specific reactivity and potential for bioorthogonal chemistry. Its combination with perchloric acid further enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
828268-76-4 |
|---|---|
Formule moléculaire |
C3H4ClN5O4 |
Poids moléculaire |
209.55 g/mol |
Nom IUPAC |
2-azido-1H-imidazole;perchloric acid |
InChI |
InChI=1S/C3H3N5.ClHO4/c4-8-7-3-5-1-2-6-3;2-1(3,4)5/h1-2H,(H,5,6);(H,2,3,4,5) |
Clé InChI |
CJHNBYJTCYEXQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)



![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)



![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

